molecular formula C20H18ClN3O2 B5495761 [2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone

[2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B5495761
M. Wt: 367.8 g/mol
InChI Key: JCIRINSTFKWMPM-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a morpholine ring, a chlorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.

    Final Coupling: The final step involves coupling the pyrazole ring with the chlorophenyl-morpholine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives are the major products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone
  • [2-(4-chlorophenyl)morpholin-4-yl]-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone

Uniqueness

Compared to similar compounds, [2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-8-6-15(7-9-16)19-13-24(10-11-26-19)20(25)18-12-17(22-23-18)14-4-2-1-3-5-14/h1-9,12,19H,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIRINSTFKWMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=NN2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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